molecular formula C18H15BrN2O3 B4864855 (E)-3-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

(E)-3-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

Cat. No.: B4864855
M. Wt: 387.2 g/mol
InChI Key: DSKCCHHXIKKOFD-CMDGGOBGSA-N
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Description

(E)-3-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is a synthetic organic compound with a complex structure It is characterized by the presence of a bromophenoxy group, a furan ring, a pyrazole ring, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Bromophenoxy Intermediate: The reaction of 4-bromophenol with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate, to form 4-bromophenyl methyl ether.

    Synthesis of the Furan Intermediate: The bromophenyl methyl ether is then reacted with a furan derivative, such as 2-furylcarbinol, under acidic conditions to form the furan intermediate.

    Formation of the Pyrazole Intermediate: The furan intermediate is then reacted with a pyrazole derivative, such as 1-methyl-1H-pyrazole-4-carbaldehyde, under basic conditions to form the pyrazole intermediate.

    Final Coupling Reaction: The pyrazole intermediate is then subjected to a coupling reaction with a suitable propenone derivative, such as (E)-1-bromo-2-propen-1-one, under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(E)-3-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.

    Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of amine or thiol derivatives.

Scientific Research Applications

(E)-3-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-3-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Bromomethyl methyl ether: A compound with a similar bromophenoxy group.

    Cetylpyridinium chloride: A compound with antimicrobial properties.

    Domiphen bromide: A compound with similar structural features and biological activities.

Uniqueness

(E)-3-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is unique due to its combination of a bromophenoxy group, a furan ring, a pyrazole ring, and a propenone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(E)-3-[5-[(4-bromophenoxy)methyl]furan-2-yl]-1-(1-methylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3/c1-21-11-13(10-20-21)18(22)9-8-16-6-7-17(24-16)12-23-15-4-2-14(19)3-5-15/h2-11H,12H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKCCHHXIKKOFD-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)C=CC2=CC=C(O2)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C(=O)/C=C/C2=CC=C(O2)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Reactant of Route 2
Reactant of Route 2
(E)-3-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Reactant of Route 3
(E)-3-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Reactant of Route 4
(E)-3-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Reactant of Route 5
Reactant of Route 5
(E)-3-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Reactant of Route 6
Reactant of Route 6
(E)-3-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

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